molecular formula C18H20N4O4 B7430416 N-(4-acetamidophenyl)-2-[[(1R)-1-(4-nitrophenyl)ethyl]amino]acetamide

N-(4-acetamidophenyl)-2-[[(1R)-1-(4-nitrophenyl)ethyl]amino]acetamide

Cat. No.: B7430416
M. Wt: 356.4 g/mol
InChI Key: OAXFFFMUGQTIFA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-[[(1R)-1-(4-nitrophenyl)ethyl]amino]acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as ANPA and is a member of the family of compounds called amides. ANPA has been studied for its potential use in the development of new drugs, as well as for its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of ANPA is not fully understood, but it is believed to involve the interaction of ANPA with specific receptors in the body. ANPA has been shown to have a high affinity for certain receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
ANPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the body, which may have therapeutic effects. ANPA has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

ANPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications. However, there are also limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on ANPA. One area of interest is the development of new drugs based on ANPA. Another area of interest is the study of ANPA's effects on specific receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of ANPA and its potential therapeutic applications.

Synthesis Methods

ANPA can be synthesized using a variety of methods, including the reaction of 4-acetamidophenol with 4-nitrobenzyl bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-acetamidophenol with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride. The resulting product is ANPA, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

ANPA has been studied extensively for its potential applications in various fields, including drug development, biochemistry, and physiology. One of the most promising applications of ANPA is in the development of new drugs for the treatment of various diseases. ANPA has been shown to have a high affinity for certain receptors in the body, which makes it a promising candidate for drug development.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[(1R)-1-(4-nitrophenyl)ethyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-12(14-3-9-17(10-4-14)22(25)26)19-11-18(24)21-16-7-5-15(6-8-16)20-13(2)23/h3-10,12,19H,11H2,1-2H3,(H,20,23)(H,21,24)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXFFFMUGQTIFA-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])NCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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